molecular formula C17H33ClN2O6S B601511 Lincomycin B Hydrochloride CAS No. 11021-35-5

Lincomycin B Hydrochloride

Cat. No.: B601511
CAS No.: 11021-35-5
M. Wt: 429.0 g/mol
InChI Key: MGUWHIXJDICIPX-NLBLSBHASA-N
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Description

Lincomycin B Hydrochloride is a derivative of lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific research and clinical applications due to its unique chemical structure and biological activity .

Mechanism of Action

Target of Action

Lincomycin B Hydrochloride, a lincosamide antibiotic, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics .

Mode of Action

This compound interacts with its target by functioning as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis . This interaction prevents the binding of aminoacyl sRNA to the messenger ribosome complex, thereby inhibiting the peptide bond formation and translocation during protein synthesis .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By inhibiting the 50S ribosomal subunit, it disrupts the formation of peptide bonds, which are essential for the creation of new proteins . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .

Pharmacokinetics

For its close relative, lincomycin, it is known that the drug is excreted via the kidneys and bile duct . The serum half-life may be prolonged in patients with severe impairment of renal function, and in patients with abnormal hepatic function, the serum half-life may be twice as long as in patients with normal hepatic function . These factors can impact the bioavailability of the drug.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the drug prevents bacteria from producing essential proteins, which can lead to the cessation of bacterial growth and eventually bacterial death .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, studies have shown that the addition of NaCl as an osmotic regulator in the fermentation process of Streptomyces lincolnensis can decrease the content of Lincomycin B and increase the production of Lincomycin A . This suggests that osmotic pressure can play a crucial role in the efficacy and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin B Hydrochloride involves the fermentation of Streptomyces lincolnensis followed by extraction and purification processes. The fermentation broth is typically treated with solvents to extract the antibiotic, which is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient supply. The extracted compound is then subjected to further purification steps to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Lincomycin B Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antibacterial properties or reduced side effects .

Scientific Research Applications

Lincomycin B Hydrochloride is widely used in scientific research due to its potent antibacterial activity. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and a different spectrum of antibacterial activity compared to its analogs. This makes it particularly useful in cases where other antibiotics may fail due to resistance or allergies .

Properties

CAS No.

11021-35-5

Molecular Formula

C17H33ClN2O6S

Molecular Weight

429.0 g/mol

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

InChI Key

MGUWHIXJDICIPX-NLBLSBHASA-N

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Appearance

Off-White Solid

melting_point

187-190°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride;  trans-4’-Ethyllincomycin Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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